molecular formula C6H10Cl4O B12591134 2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane CAS No. 651059-69-7

2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane

Cat. No.: B12591134
CAS No.: 651059-69-7
M. Wt: 239.9 g/mol
InChI Key: FENRXCMJLUSNKL-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane is an organic compound with the molecular formula C6H10Cl4O. It is a chlorinated ether, characterized by the presence of multiple chlorine atoms attached to its carbon backbone. This compound is known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane typically involves the reaction of 1,3-dichloropropanol with 2,2-dichloropropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their structure and function. This can result in the inhibition or activation of specific biochemical pathways .

Properties

CAS No.

651059-69-7

Molecular Formula

C6H10Cl4O

Molecular Weight

239.9 g/mol

IUPAC Name

2,2-dichloro-1-(1,3-dichloropropan-2-yloxy)propane

InChI

InChI=1S/C6H10Cl4O/c1-6(9,10)4-11-5(2-7)3-8/h5H,2-4H2,1H3

InChI Key

FENRXCMJLUSNKL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(CCl)CCl)(Cl)Cl

Origin of Product

United States

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